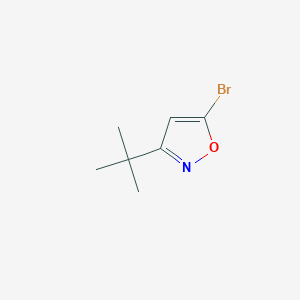

5-Bromo-3-tert-butyl-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-tert-butyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMZWFPATZQURD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Difference between 5-bromo-3-tert-butylisoxazole and 3-bromo isomer

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 5-Bromo-3-tert-butylisoxazole and its 3-Bromo Isomer

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The regiochemical placement of substituents on this five-membered heterocycle profoundly influences its electronic properties, steric profile, and, consequently, its biological activity and synthetic utility. This technical guide provides an in-depth analysis of two key regioisomers: 5-bromo-3-tert-butylisoxazole and 3-bromo-5-tert-butylisoxazole. We will dissect their structural and electronic distinctions, provide field-proven, regioselective synthetic protocols, and explore their differential reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of these versatile building blocks in modern organic synthesis and medicinal chemistry.

Introduction: The Significance of Regioisomerism in Isoxazole Chemistry

The isoxazole ring is a privileged structure in drug discovery, present in a range of therapeutics including the anti-inflammatory parecoxib and the antibiotic sulfamethoxazole.[1] Its value stems from its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in specific hydrogen bonding and π-stacking interactions with biological targets.[2]

The substitution pattern on the isoxazole ring is not a trivial consideration. The placement of electron-withdrawing groups, such as bromine, and sterically demanding groups, like a tert-butyl moiety, at different positions dictates the molecule's overall character. The two isomers discussed herein, 5-bromo-3-tert-butylisoxazole and 3-bromo-5-tert-butylisoxazole, serve as a compelling case study in how a simple positional change of a substituent can unlock entirely different synthetic pathways and potential applications. This guide will illuminate these differences, providing the foundational knowledge required for their strategic deployment in research and development.

Structural and Electronic Disparity

The fundamental difference between the two isomers lies in the position of the bromine atom relative to the ring heteroatoms and the bulky tert-butyl group. This variance has significant implications for the molecule's electronic distribution and steric accessibility.

-

5-Bromo-3-tert-butylisoxazole: In this isomer, the bromine atom is adjacent to the ring oxygen. The C5 position of the isoxazole ring is inherently more electron-deficient than the C3 position. The placement of an electron-withdrawing bromine atom at C5 further enhances this electrophilicity, making this position a potential site for nucleophilic attack. The tert-butyl group at C3 provides steric bulk, which can influence the approach of reagents and binding to protein targets.

-

3-Bromo-5-tert-butylisoxazole: Here, the bromine is attached to the carbon atom flanked by the nitrogen and the C4 carbon. The C-Br bond at the 3-position is a key handle for metal-catalyzed cross-coupling reactions. The bromine atom's electron-withdrawing nature acidifies the C4-proton, making it susceptible to deprotonation by a strong base. The tert-butyl group at C5 provides a significant steric shield over the adjacent C4 and oxygen atoms.

The following diagram illustrates the logical relationship between the isomeric structure and its resulting chemical properties, which dictate its synthetic applications.

Caption: Logical flow from isomeric structure to synthetic application.

Regioselective Synthesis: Protocols and Rationale

Achieving high regioselectivity is the primary challenge in synthesizing substituted isoxazoles.[1][3][4] The choice of starting materials and reaction conditions is paramount to selectively accessing one isomer over the other.

Synthesis of 3-Bromo-5-tert-butylisoxazole

The most reliable and widely adopted method for synthesizing 3-bromo-isoxazoles is the [3+2] cycloaddition of a bromonitrile oxide with an alkene.[5][6] The bromonitrile oxide is a fleeting intermediate generated in situ from a stable precursor, typically dibromoformaldoxime.

Caption: Workflow for the synthesis of 3-bromo-5-tert-butylisoxazole.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 3,3-dimethyl-1-butene (1.2 equivalents) in ethyl acetate, add dibromoformaldoxime (1.0 equivalent) and sodium bicarbonate (NaHCO₃, 2.5 equivalents).

-

Cycloaddition: Stir the heterogeneous mixture vigorously at room temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting alkene.[5][6] The reaction typically proceeds to completion within 12-24 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-bromo-5-tert-butyl-4,5-dihydroisoxazole.

-

Purification (Dihydroisoxazole): The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[5]

-

Aromatization: Dissolve the purified dihydroisoxazole in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃). Add an oxidizing agent like N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator (e.g., AIBN) or expose to UV light. Alternatively, other oxidation methods can be employed. Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Final Work-up and Purification: Cool the reaction mixture, wash with aqueous sodium thiosulfate solution to quench excess NBS, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography to yield pure 3-bromo-5-tert-butylisoxazole.

Causality Behind Choices:

-

In Situ Generation: Bromonitrile oxide is unstable and cannot be isolated. Generating it slowly in situ from dibromoformaldoxime using a mild base like NaHCO₃ maintains a low, steady concentration, minimizing side reactions.[6]

-

Regioselectivity: The cycloaddition of nitrile oxides with terminal alkenes is highly regioselective, yielding the 5-substituted isoxazoline exclusively. This is governed by frontier molecular orbital theory.[7][8]

-

Aromatization: The conversion of the intermediate 4,5-dihydroisoxazole to the aromatic isoxazole requires an oxidation step to remove the two hydrogen atoms at the C4 and C5 positions.

Synthesis of 5-Bromo-3-tert-butylisoxazole

Accessing the 5-bromo isomer requires a different strategy, as the previous method is not suitable. A robust approach involves the construction of the 3-tert-butylisoxazole core followed by regioselective bromination at the C5 position.

Caption: Workflow for the synthesis of 5-bromo-3-tert-butylisoxazole.

Experimental Protocol:

-

Dianion Formation: Dissolve pinacolone oxime (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add n-butyllithium (n-BuLi, 2.2 equivalents) dropwise, maintaining the low temperature. Allow the mixture to stir for 1 hour.

-

Acylation: Add ethyl formate (1.2 equivalents) to the dianion solution at -78 °C. Stir for an additional 2 hours, then allow the reaction to warm to room temperature overnight.

-

Cyclization & Work-up: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid (HCl). Stir vigorously for 1 hour. Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 3-tert-butylisoxazole.

-

Purification (Intermediate): Purify the intermediate by distillation or column chromatography.

-

Bromination: Dissolve the purified 3-tert-butylisoxazole in a suitable solvent like acetonitrile or DCM. Add N-bromosuccinimide (NBS, 1.05 equivalents). The reaction can be performed at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.[2]

-

Final Work-up and Purification: Once the starting material is consumed, dilute the reaction with water and extract with DCM. Wash the organic layer with aqueous sodium thiosulfate, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography or recrystallization to yield pure 5-bromo-3-tert-butylisoxazole.

Causality Behind Choices:

-

Dianion Strategy: This approach builds the isoxazole ring by forming the C4-C5 bond. The use of a strong base (n-BuLi) generates a dianion from the oxime, which then acts as a nucleophile.

-

Electrophilic Bromination: The C5-H bond on an isoxazole ring is susceptible to electrophilic substitution. NBS is an effective and convenient source of electrophilic bromine for this transformation.[2] The C4 position is less reactive, ensuring high regioselectivity for the C5-bromo product.

Comparative Physicochemical and Spectroscopic Data

The distinct structures of the two isomers lead to different physical properties and unique spectroscopic signatures, which are critical for their identification and characterization.

| Property | 5-Bromo-3-tert-butylisoxazole | 3-Bromo-5-tert-butylisoxazole | Reference |

| CAS Number | 1782807-35-5 | Not readily available | [9] |

| Molecular Formula | C₇H₁₀BrNO | C₇H₁₀BrNO | [9] |

| Molecular Weight | 204.06 g/mol | 204.06 g/mol | [9] |

| Predicted LogP | 2.73 | ~2.8 | [9] |

| ¹H NMR (CDCl₃, δ) | ~6.3 (s, 1H, H-4), ~1.3 (s, 9H, t-Bu) | ~6.4 (s, 1H, H-4), ~1.4 (s, 9H, t-Bu) | Predicted |

| ¹³C NMR (CDCl₃, δ) | ~172 (C5), ~162 (C3), ~100 (C4), ~32 (t-Bu C), ~29 (t-Bu CH₃) | ~165 (C5), ~148 (C3), ~110 (C4), ~33 (t-Bu C), ~28 (t-Bu CH₃) | Predicted[10] |

Note: Spectroscopic data are predicted based on general principles of NMR spectroscopy for heterocyclic compounds and data from analogous structures. Experimental verification is required.[5][10][11]

Differential Reactivity and Synthetic Applications

The true utility of these isomers for drug development professionals lies in their differential reactivity, which allows them to be used as distinct building blocks for constructing molecular complexity.

5-Bromo-3-tert-butylisoxazole: A Handle for Nucleophilic Substitution and Lithiation

The bromine at the C5 position can serve as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires activation or harsh conditions. More practically, the C5-Br bond allows for metal-halogen exchange (e.g., with n-BuLi) to generate a 5-lithio-isoxazole species. This powerful nucleophile can then react with a wide range of electrophiles to install new functionality at the C5 position.

3-Bromo-5-tert-butylisoxazole: A Gateway to Cross-Coupling and Covalent Inhibition

-

Cross-Coupling Reactions: The C3-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of aryl, heteroaryl, alkynyl, and amino substituents at the C3 position, providing rapid access to diverse chemical libraries for SAR exploration.

-

Covalent Warhead: The 3-bromo-isoxazole moiety is a masked electrophile. It is relatively stable but can be "activated" within the microenvironment of a protein's active site. Specifically, it has been identified as a novel warhead for the covalent inhibition of enzymes.[6] The active site cysteine residue of a target protein can attack the C3 position, displacing the bromide ion and forming a stable covalent bond. This mechanism has been successfully exploited to develop potent and selective inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[6] The tert-butyl group at C5 can serve as a hydrophobic anchoring element to enhance binding affinity and selectivity.

Conclusion

While 5-bromo-3-tert-butylisoxazole and 3-bromo-5-tert-butylisoxazole are simple regioisomers, they possess markedly different chemical personalities. The 5-bromo isomer is best suited for derivatization via metallation-electrophile chemistry, while the 3-bromo isomer is a superior substrate for transition-metal-catalyzed cross-coupling and holds significant promise as a covalent warhead in the design of targeted therapeutics. Understanding these fundamental differences in synthesis, properties, and reactivity is crucial for any scientist aiming to incorporate the isoxazole scaffold into their research. This guide provides the necessary technical foundation and actionable protocols to empower researchers to confidently select and utilize the appropriate isomer for their specific drug discovery and development objectives.

References

-

Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. [Link]

-

de la Torre, D., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 223-236. [Link]

-

Sipos, G., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences, 26(17), 8167. [Link]

-

Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Chemistry Portal. [Link]

-

Sipos, G., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PubMed. [Link]

-

Rossi, T., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. European Journal of Medicinal Chemistry, 253, 115321. [Link]

-

Chemchart. (n.d.). 3-bromo-5-tert-butyl-1,2,4-oxadiazole (1559059-83-4). Chemchart. [Link]

-

Bajorath, J. (2022). New therapeutic modalities in drug discovery and development: Insights & opportunities. Future Drug Discovery. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Royal Society of Chemistry. [Link]

-

Kumar, S., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1462. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 5-Bromo-3-phenyl-2,1-benzisoxazole Properties. CompTox Chemicals Dashboard. [Link]

-

Arís, M., et al. (2020). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 10(1), 12345. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole. PubChem. [Link]

-

ResearchGate. (2025). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]

-

Zarrinkar, P. P., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][7]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(18), 5590–5603. [Link]

-

ScienceDirect. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from the Polish market. Data in Brief. [Link]

Sources

- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. air.unipr.it [air.unipr.it]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psasir.upm.edu.my [psasir.upm.edu.my]

Methodological & Application

Synthesis of 5-Bromo-3-tert-butyl-1,2-oxazole from pivaloylacetonitrile

An Application Note for the Synthesis of 5-Bromo-3-tert-butyl-1,2-oxazole from Pivaloylacetonitrile

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 5-bromo-3-tert-butyl-1,2-oxazole, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The synthesis commences with the readily available starting material, pivaloylacetonitrile, which undergoes a cyclocondensation reaction with hydroxylamine to yield the key intermediate, 3-tert-butyl-1,2-oxazol-5-amine. Subsequent conversion of the amino group to a bromine atom is achieved via a classical Sandmeyer reaction. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines. The causality behind critical experimental choices, such as pH control and temperature management, is thoroughly explained to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

The 1,2-oxazole (isoxazole) scaffold is a prominent feature in a multitude of biologically active compounds and functional materials.[1] The specific substitution pattern of 5-bromo-3-tert-butyl-1,2-oxazole (CAS No. 1782807-35-5) makes it a versatile intermediate for further functionalization, particularly through cross-coupling reactions at the C5 position.[2][3][4]

Our synthetic approach is a robust and logical two-step sequence designed for efficiency and scalability:

-

Isoxazole Ring Formation: The synthesis begins with the reaction between pivaloylacetonitrile (a β-ketonitrile) and hydroxylamine hydrochloride. This reaction forms the isoxazole heterocycle, yielding 3-tert-butyl-1,2-oxazol-5-amine. The regioselectivity of this cyclization is highly dependent on the reaction pH, a critical parameter that is discussed in detail.[5]

-

Sandmeyer Bromination: The amino group of the intermediate is converted into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst. The Sandmeyer reaction is a powerful and reliable method for introducing halides onto an aromatic or heteroaromatic ring in place of an amino group.[6][7]

This document provides the detailed protocols and scientific rationale necessary to successfully execute this synthesis.

Overall Synthetic Scheme

Caption: Two-step synthesis of the target compound.

Materials and Safety Information

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Table 1: Reagent and Material Properties

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Hazards |

| Pivaloylacetonitrile | 59997-51-2 | 125.17 | Toxic if swallowed, causes skin irritation.[8] |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | Corrosive to metals, harmful if swallowed/in contact with skin, skin/eye irritant, may cause allergic skin reaction, suspected of causing cancer.[9] |

| Sodium Hydroxide | 1310-73-2 | 40.00 | Corrosive, causes severe skin burns and eye damage. |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Corrosive, causes severe skin burns and eye damage, respiratory irritant. |

| Sodium Nitrite | 7632-00-0 | 69.00 | Oxidizer, toxic if swallowed, very toxic to aquatic life. |

| Hydrobromic Acid (48%) | 10035-10-6 | 80.91 | Corrosive, causes severe skin burns and eye damage, respiratory irritant. |

| Copper(II) Bromide | 7789-45-9 | 223.35 | Harmful if swallowed, causes severe skin burns and eye damage.[10][11] |

| Diethyl Ether | 60-29-7 | 74.12 | Extremely flammable, may form explosive peroxides. |

| Ethyl Acetate | 141-78-6 | 88.11 | Highly flammable liquid and vapor, causes serious eye irritation. |

| Hexane | 110-54-3 | 86.18 | Highly flammable, skin irritant, may cause drowsiness, suspected of damaging fertility. |

Experimental Protocols

Part 1: Synthesis of 3-tert-Butyl-1,2-oxazol-5-amine

Principle: This step involves the cyclocondensation of a β-ketonitrile with hydroxylamine. The reaction mechanism proceeds via initial formation of an oxime, followed by an intramolecular cyclization and dehydration. Precise pH control is paramount for maximizing the yield of the desired 5-amino isomer and minimizing the formation of the 3-amino isomer and the corresponding isoxazolone.[5] A pH range of 6.0 to 7.0 is optimal.[5]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 1782807-35-5|5-Bromo-3-tert-butyl-1,2-oxazole|BLD Pharm [bldpharm.com]

- 4. shop.bio-connect.nl [shop.bio-connect.nl]

- 5. prepchem.com [prepchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. archpdfs.lps.org [archpdfs.lps.org]

- 11. Copper(II) Bromide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Application and Protocol for the Preparation of (3-tert-butyl-1,2-oxazol-5-yl)magnesium Bromide

Abstract

This technical guide provides a comprehensive protocol for the preparation of the Grignard reagent, (3-tert-butyl-1,2-oxazol-5-yl)magnesium bromide, from its corresponding bromide precursor, 5-Bromo-3-tert-butyl-1,2-oxazole. The synthesis of Grignard reagents from heteroaromatic halides presents unique challenges due to the electronic nature of the heterocyclic ring and its potential for side reactions. This document outlines a robust methodology, including critical considerations for magnesium activation, solvent selection, and reaction initiation. Furthermore, it details an in-situ trapping experiment to validate the formation of the target organometallic species and provides a troubleshooting guide for common experimental hurdles. This application note is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Challenge and Utility of Heteroaryl Grignard Reagents

Grignard reagents are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Their preparation typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] While the synthesis of alkyl and simple aryl Grignard reagents is often straightforward, the preparation of their heteroaromatic counterparts can be fraught with difficulties.

The 1,2-oxazole (isoxazole) ring system, a key structural motif in numerous pharmaceuticals, presents a unique set of challenges. The inherent electronics of the ring can influence the reactivity of the carbon-halogen bond, and the heteroatoms provide potential sites for undesired reactions.[3] Specifically, the formation of (3-tert-butyl-1,2-oxazol-5-yl)magnesium bromide requires careful control of reaction conditions to prevent ring-opening or other decomposition pathways. The bulky tert-butyl group at the 3-position is anticipated to confer a degree of steric protection to the adjacent oxazole nitrogen and oxygen atoms, potentially mitigating some side reactions.

This guide provides a detailed protocol for the successful preparation of this valuable synthetic intermediate, which can subsequently be used in a variety of cross-coupling reactions, such as the Kumada coupling, to introduce the 3-tert-butyl-1,2-oxazole moiety into more complex molecular architectures.[4]

Mechanistic Considerations and Key Experimental Parameters

The formation of a Grignard reagent is an oxidative addition of magnesium metal into a carbon-halogen bond.[5] This process is believed to occur on the surface of the magnesium metal. A passivating layer of magnesium oxide on the metal surface often leads to an induction period, and various activation methods are employed to initiate the reaction.[6][7]

For a substrate such as 5-Bromo-3-tert-butyl-1,2-oxazole, several factors must be carefully managed:

-

Magnesium Activation: Freshly exposing the magnesium surface is critical. This can be achieved through mechanical means (e.g., grinding the turnings) or with chemical activators like iodine or 1,2-dibromoethane.[8][9]

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential to stabilize the Grignard reagent.[6] THF is often preferred for preparing Grignard reagents from aryl or heteroaryl bromides due to its higher boiling point and better solvating properties.[7]

-

Reaction Initiation: A small amount of pre-formed Grignard reagent or a more reactive alkyl halide can be used as an initiator to start the reaction.[6]

-

Temperature Control: The reaction is exothermic and requires careful temperature management to prevent side reactions, such as Wurtz-type homocoupling of the starting bromide.[10]

-

Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic sources, including water.[1][2] All glassware must be rigorously dried, and anhydrous solvents must be used.

The stability of the 1,2-oxazole ring is a primary concern. While generally aromatic, the ring can be susceptible to cleavage under certain nucleophilic or acidic conditions.[11] The formation of the Grignard reagent creates a potent nucleophile that could potentially react with the starting material or another molecule of the formed Grignard reagent. The protocol below is designed to minimize these risks.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| 5-Bromo-3-tert-butyl-1,2-oxazole | >98% | Sigma-Aldrich |

| Magnesium turnings | >99.5% | Sigma-Aldrich |

| Iodine | ACS Reagent | Fisher Scientific |

| 1,2-Dibromoethane | Anhydrous, >99% | Acros Organics |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, >99% | Fisher Scientific |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR |

| Saturated aqueous ammonium chloride | Laboratory Grade | VWR |

| Sodium sulfate (anhydrous) | ACS Reagent | Fisher Scientific |

Note: Ensure all solvents are freshly distilled from an appropriate drying agent or are from a freshly opened bottle of anhydrous grade.

Protocol 1: Preparation of (3-tert-butyl-1,2-oxazol-5-yl)magnesium Bromide

This protocol describes the formation of the Grignard reagent.

Caption: Workflow for the preparation and validation of (3-tert-butyl-1,2-oxazol-5-yl)magnesium bromide.

Step-by-Step Procedure:

-

Glassware Preparation: Rigorously dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a gas inlet adapter (connected to an argon or nitrogen line), and a rubber septum. This can be achieved by oven-drying at 120 °C overnight or by flame-drying under a stream of inert gas.

-

Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently heat the flask with a heat gun under vacuum and then backfill with argon. The purple iodine vapor will sublime and deposit on the magnesium surface, and upon cooling, the color should fade as the iodine reacts with the magnesium surface.[9]

-

Solvent Addition: Add anhydrous THF via syringe to the flask to cover the magnesium turnings.

-

Initiation: In a separate dry flask, prepare a solution of 5-Bromo-3-tert-butyl-1,2-oxazole (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. If the reaction does not initiate spontaneously (as evidenced by gentle bubbling and a slight exotherm), gently warm the flask with a water bath or use an ultrasonic bath. A few drops of 1,2-dibromoethane can also be added as an entraining agent to initiate the reaction.[6]

-

Grignard Formation: Once the reaction has initiated, add the remaining solution of 5-Bromo-3-tert-butyl-1,2-oxazole dropwise via a syringe pump at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting solution should be a cloudy grey or brown suspension.

Protocol 2: In-situ Trapping and Characterization

To confirm the formation and estimate the yield of the Grignard reagent, an in-situ trapping experiment with a suitable electrophile is recommended. Here, we use anhydrous N,N-dimethylformamide (DMF) to form the corresponding aldehyde.

Step-by-Step Procedure:

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Electrophile Addition: Slowly add anhydrous DMF (1.5 equivalents) dropwise to the stirred Grignard solution. A significant exotherm may be observed. Maintain the temperature below 10 °C during the addition.

-

Quenching: After stirring for 30 minutes at 0 °C and allowing the mixture to warm to room temperature for 1 hour, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the resulting aldehyde, 3-tert-butyl-1,2-oxazole-5-carbaldehyde, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and calculate the yield of the Grignard reagent formation.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate | - Wet glassware or solvent- Passivated magnesium surface | - Ensure all glassware is rigorously dried and use fresh anhydrous solvent.- Crush the magnesium turnings in a dry mortar and pestle before use to expose a fresh surface.[8]- Add a small amount of 1,2-dibromoethane or use an ultrasonic bath to promote initiation.[6] |

| Low yield of Grignard reagent | - Incomplete reaction- Side reactions (e.g., homocoupling)- Degradation of the oxazole ring | - Extend the reaction time or gently heat the mixture.- Ensure slow, controlled addition of the bromide to maintain a low instantaneous concentration, minimizing homocoupling.- Consider using "turbo Grignard" conditions by adding anhydrous lithium chloride to the reaction mixture, which can improve solubility and reactivity.[12][13] |

| Formation of significant byproducts | - High reaction temperature- Presence of oxygen | - Maintain a steady, gentle reflux and avoid overheating.- Ensure a positive pressure of inert gas throughout the reaction to exclude air.[6] |

Data Interpretation and Expected Results

The successful formation of the Grignard reagent and its subsequent trapping with DMF should yield 3-tert-butyl-1,2-oxazole-5-carbaldehyde. The expected ¹H NMR spectrum of the product would show a characteristic singlet for the aldehyde proton around 9-10 ppm and a singlet for the tert-butyl protons around 1.4 ppm. The yield of the isolated aldehyde provides a good estimation of the efficiency of the Grignard reagent formation. Yields in the range of 60-80% can be considered successful for this type of challenging substrate.

Safety Precautions

-

Grignard reagents are pyrophoric and react violently with water. All operations must be carried out under a dry, inert atmosphere.

-

Anhydrous ethers are flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

-

1,2-Dibromoethane is a suspected carcinogen and should be handled with appropriate personal protective equipment.

-

The reaction can be exothermic. Ensure adequate cooling is available.

Conclusion

The protocol described in this application note provides a reliable method for the preparation of (3-tert-butyl-1,2-oxazol-5-yl)magnesium bromide, a valuable intermediate for the synthesis of complex molecules containing the 1,2-oxazole moiety. By carefully controlling the reaction parameters, particularly magnesium activation and anhydrous conditions, the challenges associated with the synthesis of this heteroaryl Grignard reagent can be overcome. The in-situ trapping experiment is a crucial step for validating the success of the reaction and quantifying the yield.

References

-

Rieke, R. D. Preparation of highly reactive magnesium and its application to organic syntheses. UNL Digital Commons. [Link]

-

Lindell, S. D. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

-

Wikipedia. Grignard reagent. [Link]

-

ResearchGate. Does anyone know the best way to activate magnesium for the grignard reagent? [Link]

-

Lee, J.-s., et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. [Link]

-

Berton, M., et al. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry. [Link]

-

Neufeld, R., et al. Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. ResearchGate. [Link]

-

Lou, S., & Fu, G. C. Nickel/Bis(oxazoline)-Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. DSpace@MIT. [Link]

-

Garst, J. F., & Soriaga, M. P. Grignard reagent formation. Coordination Chemistry Reviews. [Link]

-

YouTube. making Grignard reagents. [Link]

-

Grignard Reaction. [Link]

-

Wikipedia. Kumada coupling. [Link]

-

Vapourtec. Organomagnesiums On-demand. [Link]

-

Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

Organic Chemistry Portal. Kumada Coupling. [Link]

-

LibreTexts. 6.4 Reactions of Alkyl Halides: Grignard Reagents. [Link]

-

Lou, S., & Fu, G. C. Nickel/bis(oxazoline)-catalyzed asymmetric Kumada reactions of alkyl electrophiles: cross-couplings of racemic alpha-bromoketones. PubMed. [Link]

-

Chem-Station. Knochel-Hauser Base. [Link]

-

Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

-

Furst, L., et al. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters. [Link]

-

ResearchGate. Side Reactions in a Grignard Synthesis. [Link]

-

Knochel, P. Strategies To Prepare and Use Functionalized Organometallic Reagents. The Journal of Organic Chemistry. [Link]

-

Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]

-

Neda, I., et al. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. REVUE ROUMAINE DE CHIMIE. [Link]

-

Li, Z., et al. Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed. RSC Advances. [Link]

-

Furst, L., et al. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. PMC. [Link]

-

The Grignard Reagents: Their Preparation. [Link]

-

PrepChem. Synthesis of t-butylmagnesium bromide. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Krasovskiy, A., & Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. [Link]

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

ResearchGate. Iron-Catalyzed Arylation of Heteroaryl Halides by Grignard Reagents. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Hassner, A., & Fischer, B. NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES. [Link]

-

Shawali, A. S., et al. Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. RSC Publishing. [Link]

-

Beilstein Journals. Supporting Information An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

- Google Patents. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole.

Sources

- 1. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kumada coupling - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-tert-butyl-1,2-oxazole

Welcome to the technical support center for the synthesis of 5-Bromo-3-tert-butyl-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you improve your yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing 5-Bromo-3-tert-butyl-1,2-oxazole?

A common and effective strategy involves a two-step process. The first step is the construction of the 3-tert-butyl-1,2-oxazole core, followed by a regioselective bromination at the C5 position.

-

Step 1: 1,2-Oxazole Ring Formation. A highly effective method for forming the 1,2-oxazole (isoxazole) ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] For this synthesis, pivalonitrile oxide (generated in situ from pivalaldoxime) is reacted with a suitable alkyne.

-

Step 2: Electrophilic Bromination. The resulting 3-tert-butyl-1,2-oxazole is then subjected to electrophilic bromination. The C5 position of the 1,2-oxazole ring is generally the most susceptible to electrophilic attack. Reagents like N-Bromosuccinimide (NBS) are commonly used for this transformation.[2]

Q2: My yield for the initial 3-tert-butyl-1,2-oxazole ring is low. What are the likely causes?

Low yields in the cycloaddition step often stem from the stability and reactivity of the nitrile oxide intermediate. Nitrile oxides are prone to dimerization to form furoxans, which is a major competing side reaction.[3] To minimize this, the nitrile oxide should be generated in situ in the presence of the alkyne (the dipolarophile) to ensure it is consumed as it is formed. Slow addition of the oxidizing agent (for generating the nitrile oxide from the oxime) to the reaction mixture is a key strategy to keep the concentration of the nitrile oxide low at any given time.[3]

Q3: The bromination step is giving me a mixture of products and unreacted starting material. How can I improve the yield and selectivity?

Poor outcomes in the bromination step are typically related to reaction conditions and the choice of brominating agent.

-

Reactivity: The 1,2-oxazole ring is less aromatic than benzene and can be sensitive. Harsh conditions can lead to degradation or side reactions.

-

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is easier to handle and can provide higher selectivity with fewer side products.

-

Solvent and Temperature: The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (THF) or acetonitrile are often effective.[2] The reaction should be started at a low temperature (e.g., 0 °C) and allowed to warm to room temperature to control the reaction rate and minimize side-product formation.

-

Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of the brominating agent is common, but a large excess should be avoided to prevent potential di-bromination or other side reactions.

Q4: I am facing challenges during the purification of 5-Bromo-3-tert-butyl-1,2-oxazole. What are the best practices?

The primary challenge during purification is the potential for product degradation on standard silica gel, which is acidic. The N-O bond in the isoxazole ring can be sensitive to cleavage under acidic conditions.[3]

-

Chromatography: If column chromatography is necessary, it is highly recommended to use deactivated or neutral silica gel. This can be prepared by treating the silica with a base like triethylamine (e.g., eluting the column with a solvent mixture containing 0.5-1% triethylamine before loading the sample).[4]

-

Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective purification method that avoids the use of silica gel.[5]

-

Work-up: During the aqueous work-up, washing with a mild base like saturated sodium bicarbonate solution can help neutralize any acid and improve product stability.

Q5: What are the key analytical signatures to confirm the successful synthesis of the final product?

A combination of spectroscopic methods is essential for unambiguous structure confirmation.

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet for the C4-proton of the oxazole ring and a singlet corresponding to the nine protons of the tert-butyl group. The disappearance of the C5-proton signal from the 3-tert-butyl-1,2-oxazole starting material is a key indicator of successful bromination.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the oxazole ring and the tert-butyl group.

-

Mass Spectrometry (MS): The mass spectrum is particularly informative due to the presence of bromine. It will display a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, which is definitive for a monobrominated compound.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N stretching of the oxazole ring and C-Br stretching.[6]

Troubleshooting Guides

Guide 1: Low Yield in 3-tert-butyl-1,2-oxazole Synthesis

This guide focuses on the [3+2] cycloaddition pathway for forming the core ring structure.

| Symptom | Possible Cause | Recommended Solution |

| Low or No Product Formation | 1. Inefficient Nitrile Oxide Generation: The precursor oxime is not being effectively converted to the reactive nitrile oxide intermediate. | Verify the purity of the oxime starting material. Ensure the chosen oxidant (e.g., sodium hypochlorite) is fresh and active. Consider alternative oxidation methods if necessary. |

| 2. Inactive Alkyne: The alkyne dipolarophile is impure or unreactive under the reaction conditions. | Use a freshly purified alkyne. For gaseous alkynes like acetylene, ensure efficient bubbling through the solution. | |

| Significant Furoxan Byproduct | 1. Nitrile Oxide Dimerization: The concentration of the generated nitrile oxide is too high, favoring dimerization over the desired cycloaddition.[3] | Generate the nitrile oxide in situ. Add the oxidant solution dropwise over an extended period to the mixture of the oxime and alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[3] |

| Complex Mixture of Products | 1. Unstable Intermediates: The nitrile oxide or other intermediates are decomposing under the reaction conditions. | Run the reaction at a lower temperature to improve the stability of reactive intermediates. Ensure the pH of the reaction mixture is controlled, as strong acids or bases can cause degradation. |

Guide 2: Inefficient Bromination of 3-tert-butyl-1,2-oxazole

This guide addresses common issues during the C5-bromination step.

| Symptom | Possible Cause | Recommended Solution |

| Low Conversion / Recovery of Starting Material | 1. Inactive Brominating Agent: The N-Bromosuccinimide (NBS) is old or has decomposed. | Use freshly recrystallized NBS. Store NBS in a cool, dark, and dry place. |

| 2. Insufficient Activation: The reaction conditions (e.g., temperature) are not sufficient to promote electrophilic substitution. | If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C). Alternatively, a radical initiator like AIBN or benzoyl peroxide can be used with NBS, although this can sometimes lead to less selective reactions. | |

| Formation of Multiple Products | 1. Over-bromination: Excess brominating agent or harsh conditions are leading to di-brominated or other side products. | Use a controlled stoichiometry of NBS (1.05-1.1 equivalents). Add the NBS portion-wise at a low temperature (0 °C) to maintain control over the reaction exotherm and rate. |

| 2. Ring Instability/Degradation: The 1,2-oxazole ring is being cleaved by acidic byproducts (e.g., HBr).[3] | Use a non-polar, aprotic solvent. Consider adding a non-nucleophilic base scavenger like pyridine or 2,6-lutidine to the reaction mixture to neutralize any generated acid. | |

| Product Degradation During Work-up or Purification | 1. Acidity Issues: Trace acid from the reaction or the use of standard silica gel is causing product decomposition.[4] | During the work-up, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate followed by brine. For purification, use silica gel that has been pre-treated with triethylamine or opt for an alternative method like recrystallization.[4] |

Experimental Protocols

Protocol 1: Synthesis of 3-tert-butyl-1,2-oxazole

This protocol describes a [3+2] cycloaddition reaction using in situ generation of pivalonitrile oxide.

Materials:

-

Pivalaldoxime

-

3,3-Dimethyl-1-butyne (as the alkyne source)

-

Sodium hypochlorite solution (bleach, ~10-15%)

-

Ethyl acetate

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve pivalaldoxime (1.0 eq.) and 3,3-dimethyl-1-butyne (1.5 eq.) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Charge the addition funnel with sodium hypochlorite solution (2.0 eq.).

-

Add the sodium hypochlorite solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the starting oxime is consumed (typically 4-6 hours).

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining oxidant.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-tert-butyl-1,2-oxazole.

Protocol 2: Synthesis of 5-Bromo-3-tert-butyl-1,2-oxazole

This protocol details the electrophilic bromination of the 1,2-oxazole core.

Materials:

-

3-tert-butyl-1,2-oxazole

-

N-Bromosuccinimide (NBS), recrystallized

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 3-tert-butyl-1,2-oxazole (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.05 eq.) to the solution in small portions over 15 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product. If necessary, use column chromatography on silica gel deactivated with triethylamine (eluting with a hexane/ethyl acetate gradient). Alternatively, recrystallization from a suitable solvent may yield the pure 5-Bromo-3-tert-butyl-1,2-oxazole.[5]

Visualizations

Caption: Synthetic workflow for 5-Bromo-3-tert-butyl-1,2-oxazole.

Caption: Decision tree for troubleshooting the bromination reaction.

References

-

Ionica, N., et al. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 69(3), 29-36. [Link]

-

Bukin, V., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC. [Link]

-

Saha, A., et al. (2025). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Organic Letters. [Link]

-

Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

-

Wang, H., et al. (2015). [3 + 2] Cycloaddition/Oxidative Aromatization Sequence via Photoredox Catalysis: One-Pot Synthesis of Oxazoles from 2H-Azirines and Aldehydes. Organic Letters. [Link]

-

Yadav, J. S., et al. (2022). An umpolung strategy for intermolecular [2 + 2 + 1] cycloaddition of aryl aldehydes and nitriles: a facile access to 2,4,5-trisubstituted oxazoles. RSC Publishing. [Link]

-

Rojas, R., et al. (2022). Synthesis of 5-bromo-3-methyltropono[d] isoxazole. ResearchGate. [Link]

-

Krých, L., et al. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

Kotha, S., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. [Link]

Sources

- 1. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purifying 5-Bromo-3-tert-butylisoxazole

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 5-Bromo-3-tert-butylisoxazole via column chromatography. The methodologies and troubleshooting advice herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction: Understanding the Purification Challenge

5-Bromo-3-tert-butylisoxazole is a key heterocyclic intermediate whose purity is paramount for subsequent synthetic steps. While column chromatography on silica gel is the standard purification method, its success is not always straightforward.[1] Key challenges include:

-

Similar Polarity of Impurities: Synthetic byproducts, such as regioisomers or unreacted starting materials, may possess polarities very close to the target compound, complicating separation.[2]

-

Compound Stability: The isoxazole ring's N-O bond can be labile under certain conditions, potentially leading to degradation on acidic silica gel.[3][4]

-

"Sticky" Compound Behavior: Halogenated compounds can sometimes exhibit strong interactions with the stationary phase, leading to peak tailing and reduced recovery.[5]

This guide is structured to address these issues proactively, providing a robust framework for developing, executing, and troubleshooting the purification protocol.

Core Experimental Protocol: Column Chromatography

This section details a comprehensive, step-by-step protocol for the purification of 5-Bromo-3-tert-butylisoxazole.

Foundational Step: Thin-Layer Chromatography (TLC) Analysis

Before attempting column chromatography, it is crucial to develop an optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2 - 0.4 for the target compound, with clear separation from all major impurities.

Procedure:

-

Prepare several eluent systems of varying polarities. A Hexane/Ethyl Acetate mixture is a versatile starting point for isoxazole derivatives.[1][3]

-

Spot a dilute solution of the crude reaction mixture onto a silica gel TLC plate (with F254 indicator).

-

Develop the plates in chambers saturated with the chosen eluent systems.

-

Visualize the separated spots under a UV lamp (254 nm), where aromatic isoxazoles typically appear as dark spots.[3] If visualization is poor, use a potassium permanganate (KMnO₄) stain.[3]

-

Select the solvent system that provides the best separation and the target Rf value.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective, and provides good resolving power for compounds of moderate polarity. |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A common and effective system for isoxazoles.[1][3] Start with low polarity (e.g., 95:5) and increase as needed. |

| Target Rf Value | ~0.2 - 0.4 | Provides an optimal balance between resolution and elution time on the column. |

Workflow for Column Purification

The following diagram outlines the logical flow for a successful column chromatography purification.

Caption: Workflow for purifying 5-Bromo-3-tert-butylisoxazole.

Step-by-Step Methodology

-

Column Preparation:

-

Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

-

Prepare a slurry of silica gel in the chosen low-polarity eluent.[6]

-

Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[6][7]

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude 5-Bromo-3-tert-butylisoxazole in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to the solution.

-

Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[4]

-

Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Gently add the eluent to the column, taking care not to disturb the top layer of silica.

-

Begin collecting fractions. The fraction size should be appropriate for the column volume (e.g., 10-20 mL for a medium-sized column).

-

Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

-

Isolation:

-

Combine all fractions that contain only the pure target compound.

-

Remove the solvent under reduced pressure to yield the purified 5-Bromo-3-tert-butylisoxazole.

-

Troubleshooting Guide

This section addresses common problems encountered during the purification process in a question-and-answer format.

Question: My compound is not moving off the baseline on the TLC plate, even with 100% Ethyl Acetate. What should I do? Answer: This indicates your compound is very polar and strongly adsorbed to the silica. While 5-Bromo-3-tert-butylisoxazole is not expected to be this polar, synthesis byproducts could be. To move highly polar compounds, you can try more aggressive solvent systems. A common strategy is to add a small percentage (1-10%) of methanol to your eluent (e.g., dichloromethane with 1-5% methanol). For very basic compounds, adding a trace amount of ammonia can be effective.[4]

Question: I see good separation on my TLC plate, but on the column, all the spots are eluting together. Why is this happening? Answer: This frustrating issue can arise from several sources:

-

Column Overloading: You may have loaded too much crude material for the amount of silica gel used. This leads to broad bands that overlap. Reduce the amount of sample or increase the column size.

-

Poor Column Packing: The column may have been packed unevenly, creating channels where the solvent and sample flow through too quickly without proper interaction with the stationary phase. Repack the column carefully.[7]

-

On-Column Degradation: The TLC plate may be misleading. A compound can appear stable on a TLC plate (short exposure time) but degrade during the much longer residence time on a column.[4] To test for this, run a "2D TLC" (see FAQ section). If degradation is confirmed, you may need to switch to a less acidic stationary phase like alumina or deactivated silica gel.[4]

Question: My product is eluting from the column, but it's taking forever and the fractions show significant tailing. How can I fix this? Answer: Tailing is often caused by strong, non-ideal interactions between your compound and the silica gel, or by using an eluent that is too weak.

-

Increase Eluent Polarity: Once the desired compound begins to elute, you can switch to a slightly more polar solvent mixture (gradient elution).[4] For example, if you started with 95:5 Hexane:EtOAc, you could switch to 90:10 or 85:15 to speed up the elution of the tailing end of your product band.

-

Check Solubility: If your compound has poor solubility in the eluent, it can cause tailing. Ensure you are using a solvent system that dissolves your compound well.[4]

Question: I had a very low yield after chromatography. Where could my product have gone? Answer: Low recovery can be due to several factors:

-

Irreversible Adsorption/Decomposition: The compound may have strongly adsorbed to or decomposed on the silica gel and will never elute.[4] This is a significant risk if the compound is unstable on silica.

-

Product is in Dilute Fractions: The product may have eluted in a much larger volume than expected, and the concentration in your later fractions is too low to be easily detected by TLC.[4] Try concentrating a few fractions in the expected elution range to see if the product becomes visible.

-

Product Came Off in the Solvent Front: If the eluent was too polar, the compound may have eluted immediately with the solvent front. Always check the very first fraction collected.[4]

Frequently Asked Questions (FAQs)

Q1: How can I definitively check if my compound is stable on silica gel? A1: Use the 2D TLC technique.[4] Spot your crude mixture on a square TLC plate, run it in your chosen eluent, and then air dry the plate completely. Rotate the plate 90 degrees and run it again in the same eluent system. If your compound is stable, the spots will align on a diagonal line from the origin. If new spots appear off the diagonal, it indicates decomposition on the silica plate.

Q2: What is the benefit of dry loading versus wet loading my sample? A2: Dry loading generally results in better separation. When you dissolve your sample and load it as a liquid ("wet loading"), the solvent you used can interfere with the initial equilibration at the top of the column, leading to band broadening and poorer resolution. Dry loading deposits the sample in a very narrow, uniform band, which is ideal for achieving sharp separation as the elution begins.[4]

Q3: My synthesis involves a 1,3-dipolar cycloaddition. What are the most likely impurities I need to separate? A3: Common impurities from this type of reaction include unreacted starting materials (alkene/alkyne and the nitrile oxide precursor), regioisomers if an unsymmetrical alkyne was used, and potential byproducts like furoxans.[2] Careful TLC analysis is required to ensure your solvent system can resolve the desired product from all of these.

Q4: Can I reuse my silica gel column? A4: It is generally not recommended for high-purity applications in research and development. It is difficult to ensure that all previously run compounds have been completely washed from the silica, and any residual material can contaminate your current purification. For routine, less sensitive separations, it is sometimes done, but for drug development, fresh silica for each purification is standard practice.

References

-

Kad, M., & Bhadane, R. (2024, October 16). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS. Retrieved from [Link]

-

Chromatography Forum. (2008, November 18). Halogenated Molecule Sticking to Column. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

-

Bentham Science Publisher. (2020, May 11). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of isoxazoles 76–78. Retrieved from [Link]

-

PMC. (2025, March 5). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. Retrieved from [Link]

-

HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

-

DOI. (n.d.). Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. Retrieved from [Link]

-

PMC. (2022, March 28). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Retrieved from [Link]

-

PMC - NIH. (n.d.). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Retrieved from [Link]

-

ResearchGate. (n.d.). R f values of the standards used in TLC and their respective colors. Retrieved from [Link]

-

Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Rsc.org. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

(n.d.). Chromatography. Retrieved from [Link]

-

PubMed. (2024, January 11). Chromatography. Retrieved from [Link]

-

Chromatography Forum. (2006, October 24). THF Stability. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate. Retrieved from [Link]

Sources

Solving debromination side reactions in isoxazole coupling

Ticket: Resolving Debromination (Hydrodehalogenation) in Suzuki-Miyaura Coupling

Status: Open Priority: High Assigned Specialist: Senior Application Scientist Subject: Prevention of C-Br bond reduction during Pd-catalyzed cross-coupling of isoxazoles.

Diagnostic & Triage

Is it actually debromination? Before altering your conditions, you must distinguish between Debromination (of the isoxazole halide) and Protodeboronation (of the boronic acid partner). Both result in "reduced" byproducts that can look similar by LC-MS if not carefully analyzed.

Diagnostic Logic Flow

Use the following logic to confirm the failure mode.

Figure 1: Diagnostic decision tree to distinguish between halide reduction and boronic acid decomposition.

The Mechanism: Why Debromination Happens

The "Fork in the Road" Debromination occurs when the oxidative addition complex (Intermediate A ) intercepts a hydride source faster than it undergoes transmetalation with the boronic acid.

In isoxazole coupling, the electron-deficient nature of the isoxazole ring makes the C-Pd bond highly polarized, increasing susceptibility to reduction if the catalytic cycle stalls.

Common Hydride Sources:

-

Alcohols (Solvent): Methanol, Ethanol, and Isopropanol are the primary culprits. They undergo

-hydride elimination on the Palladium center. -

Amines: If using amine bases (e.g., Et3N), they can act as hydride donors.

-

Water: In rare cases, via the water-gas shift reaction pathway, though less common in standard labs.

Figure 2: The kinetic competition between the desired transmetalation and the undesired hydride transfer from solvent.

Troubleshooting Guide (Q&A)

Q1: I am using Ethanol/Water (3:1) and getting 40% debromination. What should I change? A: Eliminate the alcohol immediately. Primary and secondary alcohols are excellent hydride donors for Palladium.

-

The Fix: Switch to a non-protic polar solvent system.

-

Recommended:Dioxane/Water (4:1) or Toluene/Water (3:1) .

-

Why: These solvents cannot undergo

-hydride elimination to generate the Pd-H species responsible for reducing your isoxazole.

-

Q2: I switched solvents, but the reaction is now sluggish (low conversion). A: The transmetalation step is too slow. When you remove the alcohol, you lose solubility and some "activation" of the boronic acid. You need a catalyst system that forces the cycle forward.

-

The Fix: Switch to a bulky, electron-rich phosphine ligand like XPhos or SPhos .

-

Why: These ligands (Buchwald type) create a highly active Pd(0) species that accelerates oxidative addition and, crucially, protects the metal center from side reactions while facilitating the entry of the boronic acid.

-

Alternative:Pd(dppf)Cl2 is a robust "workhorse" for heteroaryls if Buchwald ligands are unavailable.

-

Q3: Does the base matter? A: Yes. Avoid alkoxides. Bases like Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) can act as reducing agents or hydride sources.

-

The Fix: Use mild inorganic bases.

-

Recommended:K3PO4 (Potassium Phosphate Tribasic) or CsF (Cesium Fluoride) .[1]

-

Why: CsF is particularly effective for "difficult" heteroaryl couplings (like isoxazoles and imidazoles) because the fluoride anion activates the boronic acid (forming a boronate-fluoride complex) without acting as a strong base or hydride source [3].

-

Golden Standard Protocol: Isoxazole Coupling

Use this protocol to minimize debromination risks.

Reagents:

-

Isoxazole Bromide (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl2 (5 mol%)

-

Base: K3PO4 (2.0 - 3.0 equiv)

-

Solvent: Toluene : Water (3:1 ratio) OR 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

-

Preparation (Inert Atmosphere is Critical):

-

Add the Isoxazole bromide, Boronic acid, and Base into a reaction vial equipped with a stir bar.

-

Crucial: If using Pd(OAc)2 + SPhos, add them now. If using a precatalyst (like XPhos Pd G3), add it now.

-

Seal the vial with a septum cap.

-

-

Degassing (The "Freeze-Pump-Thaw" Alternative):

-

Evacuate the vial via needle/vacuum line and backfill with Argon or Nitrogen (Repeat 3x).

-

Why: Oxygen promotes homocoupling of the boronic acid, which wastes reagent and stalls the cycle, giving the catalyst time to reduce your halide.

-

-

Solvent Addition:

-

Add the degassed solvent mixture (Toluene/Water or Dioxane/Water) via syringe.

-

Note: Do not use Ethanol or Methanol.

-

-

Reaction:

-

Heat to 80°C - 90°C .

-

Time: Monitor by LC-MS at 1 hour. Isoxazoles are reactive; prolonged heating after conversion increases decomposition risk.

-

-

Workup:

Comparison of Conditions:

| Parameter | High Risk (Avoid) | Low Risk (Recommended) | Reason |

| Solvent | MeOH, EtOH, iPrOH | Toluene, Dioxane, THF | Alcohols act as hydride donors (H- source). |

| Base | NaOEt, KOtBu, Et3N | K3PO4, CsF, K2CO3 | Strong bases/amines promote reduction. |

| Ligand | PPh3 (Triphenylphosphine) | SPhos, XPhos, dppf | Bulky ligands accelerate the desired cycle. |

References

-

BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling. (Technical Guide). Retrieved from BenchChem.[2] Link

-

Navarro, O., et al. (2004).[3] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry, 69, 3173-3180.[3] Link

-

RSC Synthetic Methods. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.[4] (Chapter 1 discusses heteroaryl couplings and side reactions).[4] Link

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Side Reactions.Link

Sources

Troubleshooting Grignard formation with electron-deficient isoxazoles

The Core Problem: The "Ticking Time Bomb" of Isoxazoles

If you are reading this, your reaction likely resulted in a black tar or a complex mixture of nitriles instead of the desired product.

The Diagnosis:

Isoxazoles are electron-deficient heterocycles containing a weak N-O bond. When you attempt to form a Grignard reagent (

If you use standard Magnesium turnings (direct insertion) or run the reaction above -20°C, the Grignard intermediate often triggers a ring-opening cascade, "unmasking" the isoxazole into a

Visualizing the Failure Mode

The following diagram illustrates why your reaction fails under standard conditions. The carbanion at the C4/C5 position pushes electron density into the ring, breaking the weak N-O bond.

Figure 1: The decomposition pathway of isoxazolyl Grignard reagents via N-O bond cleavage.

The Solution: Turbo Grignard (Halogen-Metal Exchange)[1][2]

To successfully functionalize electron-deficient isoxazoles, you must avoid direct Mg insertion. Instead, use Halogen-Metal Exchange (HME) with the "Turbo Grignard" reagent (

Why this works:

-

Speed: The LiCl breaks up the polymeric aggregates of the Grignard reagent, making it a highly reactive monomeric species. The exchange happens in minutes at -78°C.

-

Temperature: Because the exchange is fast, you can run it at -78°C or -40°C. At these temperatures, the isoxazolyl-magnesium species is kinetically stable and does not fragment.

-

Selectivity: It avoids Wurtz coupling (homocoupling) often seen with direct Mg insertion.

Comparative Data: Direct Insertion vs. Turbo Grignard

| Feature | Method A: Direct Mg Insertion | Method B: Turbo Grignard ( |

| Reaction Temp | Reflux or RT (Required for activation) | -78°C to -40°C |

| Reaction Time | Hours (Heterogeneous) | 15–30 Minutes (Homogeneous) |

| Ring Stability | Poor (High risk of fragmentation) | High (Kinetic control) |

| Functional Group Tolerance | Low (Esters/Nitriles react) | High (Esters/Nitriles tolerated at low T) |

| Success Rate | < 20% for functionalized isoxazoles | > 85% |

Standard Operating Procedure (SOP)

Objective: Preparation of 3,5-dimethylisoxazol-4-ylmagnesium chloride and subsequent trapping. Precursor: 4-iodo-3,5-dimethylisoxazole.

Reagents

-

Substrate: 4-iodo-isoxazole derivative (1.0 equiv).

-

Reagent:

(1.1 equiv, commercially available as ~1.3M in THF). -

Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

Protocol Steps

-

Setup: Flame-dry a Schlenk flask or 3-neck round bottom flask under Argon/Nitrogen.

-

Dissolution: Add the 4-iodoisoxazole (1.0 equiv) and anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).

-

Exchange: Add

(1.1 equiv) dropwise over 5 minutes.-

Critical Check: Ensure the internal temperature does not rise above -70°C during addition.

-

-

Incubation: Stir at -78°C for 15–30 minutes.

-

Note: Do not warm up to check conversion. Trust the kinetics. If you must check, quench a small aliquot with

or

-

-

Electrophile Addition: Add the electrophile (e.g., aldehyde, acid chloride) slowly at -78°C.

-

Tip: If the electrophile is unreactive, you may slowly warm to -40°C, but never above -20°C before quenching.

-

-